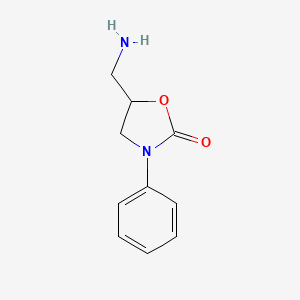

5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one

描述

属性

IUPAC Name |

5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQJDFBSOHQQLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121082-84-6 | |

| Record name | 5-(aminomethyl)-3-phenyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylglycine with formaldehyde and an isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazolidinone ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反应分析

Types of Reactions: 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can modify the aminomethyl group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl ring.

科学研究应用

Pharmacological Applications

Monoamine Oxidase Inhibition

One of the primary applications of 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one derivatives is their role as monoamine oxidase inhibitors (MAOIs). Research indicates that these compounds exhibit inhibitory activity against monoamine oxidase type B, which is crucial for the treatment of neurological disorders such as depression and Parkinson's disease. The pharmacological activity has been demonstrated through various studies that assess the inhibitory concentrations required for effective action (IC50 values) against MAO enzymes in laboratory settings .

Therapeutic Formulations

The compound can be formulated into various pharmaceutical preparations, including oral tablets, capsules, and injectable solutions. The recommended dosages can vary significantly based on the specific formulation and therapeutic target, with some studies suggesting daily doses of up to 300 mg for certain applications .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxazolidinone derivatives, including those based on this compound. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria. For instance, modifications at the C5-side chain of oxazolidinones have led to the discovery of several potent antibacterial agents that outperform traditional antibiotics like linezolid. Notably, compounds derived from this structure have demonstrated minimal cytotoxicity while maintaining high antibacterial activity against resistant strains of Staphylococcus aureus and Haemophilus influenzae .

Table 1: Antibacterial Activity Comparison

| Compound | MIC (μg/mL) | Activity Against Resistant Strains |

|---|---|---|

| Linezolid | ≤ 4 | No |

| Modified Compound A | < 1 | Yes |

| Modified Compound B | < 0.5 | Yes |

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps that allow for structural modifications to enhance its biological activity. For example, derivatives can be synthesized through aminolysis reactions using various amines to yield compounds with improved pharmacokinetic properties .

Case Study: Antibacterial Evaluation

In a recent study evaluating a series of oxazolidinone derivatives, compounds were screened for their antibacterial activity using a standardized protocol by the National Cancer Institute (NCI). Among those tested, specific modifications led to significant improvements in potency compared to standard treatments .

作用机制

The mechanism of action of 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring at the 3-position significantly alter physicochemical and biological properties:

Modifications at the 5-Position

The aminomethyl group at the 5-position is a critical functionalization site. Halogenated analogs demonstrate distinct reactivity and safety profiles:

- Bromomethyl and Chloromethyl Derivatives : These halogenated analogs are reactive intermediates but pose safety risks (e.g., bromomethyl derivative is classified as hazardous under UN GHS) . Their utility lies in cross-coupling reactions or further functionalization.

- Aminomethyl Derivative: The primary amine group enables conjugation with carboxylic acids or carbonyl compounds, making it valuable in prodrug design .

Stereochemical Considerations

Stereochemistry at the 5-position significantly impacts biological activity and synthetic utility:

生物活性

5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one, often referred to as an oxazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves the reaction of 3-phenyl-oxazolidin-2-one with aminomethyl chloride in the presence of a base such as triethylamine (TEA) and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at approximately 40°C. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can modify its biological properties.

The biological activity of this compound is primarily attributed to its interaction with ribosomal RNA. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis and thus exhibiting antibacterial properties. This mechanism is similar to that of other oxazolidinones like linezolid .

Antibacterial Activity

Research has demonstrated that compounds within the oxazolidinone class exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of oxazolidinones can have Minimum Inhibitory Concentrations (MICs) lower than 1 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae.

Comparative Antibacterial Efficacy

A comparative study highlighted that modifications in the side chains of oxazolidinones can lead to enhanced antibacterial activity. For example, certain derivatives exhibited superior activity compared to linezolid due to improved binding interactions with the ribosomal target .

| Compound | MIC (µg/mL) | Activity Comparison |

|---|---|---|

| Linezolid | 2 | Standard reference |

| 5-Aminomethyl derivative | <1 | Superior activity |

| Modified derivative A | <0.5 | Enhanced binding affinity |

| Modified derivative B | 1.5 | Comparable to linezolid |

Case Studies

- Antimicrobial Spectrum : A study evaluated the antimicrobial spectrum of various oxazolidinone derivatives, including this compound. Results indicated broad-spectrum activity against multidrug-resistant strains, emphasizing its potential as a therapeutic agent in treating resistant infections .

- In Silico Docking Studies : Molecular docking studies have illustrated how this compound interacts with ribosomal targets. The binding mode was found to be similar to linezolid but with additional hydrogen bond interactions that enhance its efficacy .

Pharmacokinetics and Safety Profile

Preliminary studies on pharmacokinetics suggest that derivatives like this compound demonstrate favorable metabolic stability and low inhibition of cytochrome P450 enzymes at therapeutic concentrations . This profile indicates a potentially lower risk for drug-drug interactions compared to other compounds in its class.

常见问题

Q. What are the recommended synthetic strategies for 5-(Aminomethyl)-3-phenyl-1,3-oxazolidin-2-one?

The synthesis typically involves nucleophilic substitution and cyclization reactions. The aminomethyl group enables interactions with electrophiles, while the oxazolidinone ring undergoes hydrolysis or reduction. For stability, hydrochloride salt formation is often employed to enhance solubility, as seen in analogous oxazolidinone derivatives . Key steps include:

- Nucleophilic substitution at the aminomethyl site for functionalization.

- Cyclization under controlled pH and temperature to form the oxazolidinone core.

- Salt formation (e.g., HCl) to improve crystallinity for structural validation.

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

- NMR spectroscopy : Critical for confirming regiochemistry and stereochemistry, particularly for the aminomethyl and phenyl substituents.

- X-ray crystallography : The gold standard for absolute configuration determination. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, even for small molecules with twinned or high-resolution data .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, especially for hydrochloride salts.

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Stereocontrol is achieved via:

- Chiral auxiliaries : Fluorinated oxazolidinones (e.g., ) demonstrate the use of bulky substituents to direct asymmetric synthesis .

- Catalytic asymmetric methods : Palladium or organocatalysts can induce enantioselectivity during cyclization.

- Post-synthetic resolution : Chiral chromatography or crystallization separates enantiomers, as applied in related intermediates (e.g., ) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Assay standardization : Ensure consistent bacterial strains (e.g., Gram-positive vs. Gram-negative) and ribosome-binding protocols, as activity varies with target specificity .

- Structural analogs : Compare with derivatives like Factor Xa inhibitors (e.g., BAY 59-7939) to identify pharmacophore requirements .

- Binding affinity studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with bacterial ribosomes or enzymes.

Q. How can reaction conditions be optimized for high-purity synthesis?

Employ Design of Experiments (DoE) to screen variables:

- Temperature : Elevated temperatures accelerate cyclization but may degrade sensitive groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution.

- Catalyst loading : Optimize metal catalysts (e.g., Pd) to minimize side reactions.

highlights similar optimization for isoxazole derivatives .

Q. How should conflicting computational and experimental binding affinity results be interpreted?

- Cross-validation : Combine molecular dynamics (MD) simulations with X-ray crystallography (e.g., Factor Xa inhibitor studies in ) to assess binding modes .

- Free-energy calculations : Use MM/GBSA or MM/PBSA to refine docking scores against experimental IC₅₀ values.

- Protonation state analysis : Adjust ligand charge states in silico to match physiological pH conditions.

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Intermediate stability : Hydrochloride salts (e.g., ) mitigate degradation but require strict moisture control .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures purity >98%.

- Regioselectivity : Monitor byproducts (e.g., ring-opened derivatives) using LC-MS.

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher yield, risk of decomposition |

| Solvent | DMF/THF | Polarity enhances cyclization |

| Catalyst (Pd) | 2–5 mol% | Balances cost and efficiency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。